3-N-Fmoc-3-(2-fluorophenyl)propionic acid
Overview
Description
Scientific Research Applications
Peptide Synthesis and Modification
- Solid Phase Peptide Synthesis (SPPS) : Fmoc amino acids, including 3-N-Fmoc-3-(2-fluorophenyl)propionic acid derivatives, play a crucial role in SPPS by allowing the sequential addition of amino acids to a growing peptide chain while preventing unwanted side reactions. The protection-deprotection strategy enables the synthesis of complex peptides and proteins with high fidelity and efficiency (Fields & Noble, 2009).
- Peptidomimetics : The structural versatility of Fmoc-protected amino acids facilitates the synthesis of peptidomimetics, compounds that mimic the structure and function of peptides. These mimetics have potential applications in drug discovery, as they can display enhanced stability, bioavailability, and specificity compared to natural peptides (Sladojevich, Trabocchi, & Guarna, 2007).
Materials Science and Nanotechnology
- Self-Assembling Materials : Fmoc-modified amino acids and short peptides exhibit unique self-assembly properties, forming nanostructures and hydrogels that can be utilized in materials science for drug delivery systems, tissue engineering scaffolds, and other biomedical applications. The inherent hydrophobicity and aromaticity of the Fmoc moiety play a significant role in promoting the self-association of these building blocks into organized structures (Tao et al., 2016).
- Antibacterial Hydrogels : Fmoc-peptide functionalized cationic amphiphiles have been developed as potent antibacterial agents. These materials form hydrogels that can effectively inhibit bacterial growth, offering new strategies for combating bacterial infections, especially in biomedical device coatings and wound dressings (Debnath et al., 2010).
Bioorganic Chemistry
- Chemical Biology and Drug Discovery : The chemical properties of Fmoc-protected amino acids, including this compound, enable their use in the synthesis of biologically active molecules, probes, and therapeutics. These compounds facilitate the exploration of biological pathways and the development of novel treatments for various diseases (Busnel, Bi, Dali, Cheguillaume, Chevance, Bondon, Muller, & Baudy-Floc’h, 2005).
Safety and Hazards
Properties
IUPAC Name |
3-(9H-fluoren-9-ylmethoxycarbonylamino)-3-(2-fluorophenyl)propanoic acid | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H20FNO4/c25-21-12-6-5-11-19(21)22(13-23(27)28)26-24(29)30-14-20-17-9-3-1-7-15(17)16-8-2-4-10-18(16)20/h1-12,20,22H,13-14H2,(H,26,29)(H,27,28) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LYKQNUSJPNQQLZ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NC(CC(=O)O)C4=CC=CC=C4F | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H20FNO4 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401148275 | |
Record name | β-[[(9H-Fluoren-9-ylmethoxy)carbonyl]amino]-2-fluorobenzenepropanoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID401148275 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
405.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
284492-05-3 | |
Record name | β-[[(9H-Fluoren-9-ylmethoxy)carbonyl]amino]-2-fluorobenzenepropanoic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=284492-05-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | β-[[(9H-Fluoren-9-ylmethoxy)carbonyl]amino]-2-fluorobenzenepropanoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID401148275 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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